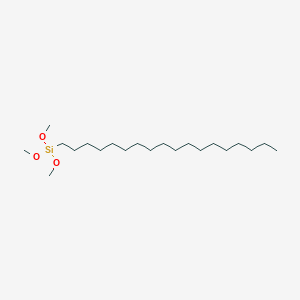

Octadecyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

what is ODTMS used for in surface chemistry

Primary Applications of ODTMS

ODTMS modifies substrate surfaces to be hydrophobic or to serve as a foundation for further functionalization.

| Application Area | Specific Use | Key Outcome / Function |

|---|---|---|

| Superhydrophobic & Self-Healing Coatings | Oil/water separation fabrics [1] | Self-restoring superhydrophobicity after damage (e.g., plasma, acid/base); prolonged service life. |

| Membrane & Surface Modification | Nanoporous alumina or silica membranes [2] | Imparts hydrophobicity; decreases ion/molecule transport; creates "gated" channels responsive to surfactants. |

| Nanotechnology & Electronics | Organic semiconductor thin films (e.g., PTCDI-C8) on silica [3] | Alters interfacial properties; affects molecular ordering/performance of electronic devices. |

| Controlled Nanoparticle Deposition | Lithographically patterned silicon substrates [4] | Creates hydrophobic SAM patterns for selective nanoparticle assembly via van der Waals forces. |

Core Experimental Protocols

Here are detailed methodologies for key ODTMS surface modification techniques.

Dip-Coating of Planar Substrates (e.g., Aluminum Alloy)

This common solution-phase method creates a hydrophobic layer on flat or polished surfaces [4].

- Substrate Preparation: Polished aluminum alloy (AA2024) surfaces are cleaned to remove organic contaminants and ensure a hydrophilic, hydroxyl-rich surface.

- Coating Solution Preparation: ODTMS is dissolved in a solvent, typically pure ethanol or a mixture of ethanol and water.

- Dip-Coating Process: The substrate is immersed in the ODTMS solution for a set time (e.g., 5 minutes).

- Curing & Drying: The coated substrate is withdrawn, rinsed with pure solvent to remove physisorbed molecules, and dried.

- Characterization: Coating quality is verified by water contact angle measurements (typically reaching ~109°), scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS) [4].

Modification of Nanoporous Alumina Membranes

This protocol modifies inner pore surfaces to create functional nanochannels [2].

- Membrane Preparation: Commercially available or lab-synthesized porous alumina membranes with cylindrical nanopores are used.

- Silanization: Membranes are immersed in a solution of a trimethoxysilane derivative (ODTMS, IBTMS, etc.). The hydroxyl groups on the alumina surface react with the silane to form stable Al–O–Si bonds.

- Post-modification Processing: Membranes are rinsed and cured.

- Transport Studies: A U-tube diffusion cell is used, where feed and permeant half-cells are separated by the modified membrane. Transport of a permeant molecule (e.g., naphthalene disulfonate) is monitored via UV-Vis absorbance spectroscopy or more sensitive fluorescence spectroscopy [2].

Creating Self-Healable Superhydrophobic Coatings

This advanced method uses ODTMS with polydopamine (PDA) to create a robust, self-healing surface [1].

- Composite Capsule Synthesis: An alkaline aqueous solution containing dopamine hydrochloride (DA) and ODTMS is ultrasonicated for 30 minutes. ODTMS forms microdroplets, while DA polymerizes into PDA on the droplet surfaces, forming composite capsules.

- Substrate Anchoring: Substrates (e.g., fabrics) are introduced. PDA anchors the composite capsules onto them, creating a hierarchical rough structure.

- Self-Healing Mechanism: Abundant ODTMS within the capsules migrates to the surface when the top layer is damaged. Heating (2h at 60°C) or rubbing (5 min) accelerates this migration, restoring superhydrophobicity by minimizing surface-free energy [1].

Mechanism and Chemistry of ODTMS Modification

The following diagram illustrates the chemical process of ODTMS forming a self-assembled monolayer on a substrate surface, which is the foundation for creating hydrophobic coatings.

ODTMS surface modification involves hydrolysis and condensation [4].

Performance and Stability Considerations

ODTMS coatings exhibit specific performance characteristics and limitations.

- Stability in Aqueous Environments: ODTMS layers on aluminum alloy show gradual decay of hydrophobicity over several weeks of water immersion due to slow hydrolysis of the Si-O-substrate bonds. Coatings with an under-layer (e.g., permanganate conversion coating) demonstrate higher stability [4].

- Influence on Transport Properties: Modification of nanoporous alumina membranes with ODTMS significantly reduces the transport rate of ionic permeants (e.g., from ~1.22×10⁻¹⁰ mol/s for an unmodified membrane to ~1.28×10⁻¹² mol/s). Adding an ionic surfactant like sodium dodecylbenzene sulfonate (DBS) can partially restore transport by interacting with the alkyl chains [2].

- Self-Healing Capability: The superhydrophobicity of ODTMS/PDA composite coatings can be self-restored at room temperature over days. This process is significantly accelerated to 2 hours by heating or 5 minutes by rubbing [1].

ODTMS is a versatile tool for engineering surface properties. The choice of application method depends on the substrate geometry and desired functionality. While ODTMS coatings can face long-term stability challenges in water, strategies like using under-layers or designing self-healing systems can mitigate these issues.

References

- 1. Design and Synthesis of Self-Healable Superhydrophobic Coatings for... [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring Transport Across Modified Nanoporous Alumina... [pmc.ncbi.nlm.nih.gov]

- 3. and annealing-driven interfacial changes in organic... Surface chemistry [experts.umn.edu]

- 4. Multifaceted Studies on Octadecyltrimethoxysilane: From Air/Water... [chemicalbook.com]

General Polymerization Mechanisms and Hydrolysis

Since direct information on OTMS is unavailable, the table below summarizes the general polymerization mechanisms and hydrolysis concepts that are highly relevant to organosilicon chemistry like OTMS.

| Category | Mechanism/Type | Key Features | Typical Initiators/Conditions |

|---|---|---|---|

| Polymerization Mechanisms [1] | Radical Polymerization | Three-step process (initiation, propagation, termination); forms polymers via free radicals. | Thermal or photolytic decomposition of radical initiators. |

| Cationic Polymerization | Follows a pathway similar to radical polymerization but uses cationic reactive intermediates. | Strong acids, Lewis acids. | |

| Anionic Polymerization | Follows a pathway similar to radical polymerization but uses anionic reactive intermediates. | Strong bases, alkali metals, organolithium compounds. | |

| Coordination Polymerization (Ziegler-Natta) | Uses catalysts for controlled configuration; produces unbranched, high molecular weight polymers. | Transition metal halides with organometallic reagents. | |

| Condensation Polymerization | Monomers join with the loss of a small molecule (e.g., water); slower, often lower molecular weight polymers. | Heating, often with bi-functional monomers (e.g., diols, diamines). | |

| Hydrolysis Principles | Enzymatic Hydrolysis | Highly specific breakdown of a substrate (e.g., a glycosidic bond in lactose). | Enzymes (e.g., β-galactosidase/lactase), controlled pH and temperature [2]. |

| Acid/Base-Catalyzed Hydrolysis | Non-specific chemical breakdown of bonds in an acidic or basic medium. | Acidic or alkaline conditions [2]. |

Suggested Experimental Approach for OTMS

To design experiments for OTMS without specific protocols in the search results, you can adapt general principles and characterize the reaction closely.

- Hydrolysis Protocol Design: The hydrolysis of OTMS's methoxysilane (Si-O-CH₃) groups is the first critical step. This is typically acid- or base-catalyzed. You can design experiments by varying catalyst concentration (e.g., HCl, NaOH), temperature, and solvent (often a water/organic solvent mixture like water/tetrahydrofuran) to study the kinetics of hydrolysis and the formation of silanol (Si-OH) groups [2].

- Condensation/Polymerization Protocol Design: The silanol groups then undergo a condensation polymerization (a type of step-growth polymerization) to form siloxane (Si-O-Si) bonds [1]. This can be catalyzed by the same acids or bases, or by organometallic catalysts like dibutyltin dilaurate. Key parameters to control are pH, temperature, and the concentration of the catalyst.

- Critical Characterization Techniques:

- Real-time Monitoring: Use light scattering to monitor polymer formation in real-time, as demonstrated in protein polymerization studies [3]. An increase in scattered light intensity indicates polymer growth.

- Quantitative Analysis: Employ a colorimetric assay (e.g., the malachite green assay for phosphate) to quantify a by-product of the reaction, analogous to how GTP hydrolysis was measured in a biochemical context [3] [4].

- Structural Confirmation: Sedimentation Assays (pelleting polymers via centrifugation) followed by gel electrophoresis can confirm successful polymerization and distinguish polymers from monomers [3].

Workflow Diagram for Mechanism Study

Based on the general principles and experimental techniques found, the following Graphviz diagram outlines a logical workflow for studying OTMS hydrolysis and polymerization.

A logical workflow for studying the two-step process of OTMS polymerization, highlighting key variable parameters and characterization methods.

References

- 1. sciencedirect.com/topics/materials-science/ mechanisms -of... [sciencedirect.com]

- 2. of Lactose: Conventional Techniques and... | IntechOpen Hydrolysis [intechopen.com]

- 3. Video: FtsZ Polymerization Assays: Simple Protocols and... [jove.com]

- 4. ATP hydrolysis by a domain related to translation factor GTPases... [pmc.ncbi.nlm.nih.gov]

Physical Characteristics and Solubility of Octadecyltrimethoxysilane

The tables below summarize the core physical properties and solubility characteristics of Octadecyltrimethoxysilane (CAS 3069-42-9) from the search results.

| Property | Value / Description | Reference |

|---|---|---|

| CAS No. | 3069-42-9 | [1] [2] [3] |

| Molecular Formula | C₂₁H₄₆O₃Si | [1] [2] [3] |

| Molecular Weight | 374.67 - 374.69 g/mol | [1] [2] |

| Appearance | Colorless to yellow liquid | [1] [2] [4] |

| Melting Point | 13°C to 17°C | [1] [2] [3] |

| Boiling Point | 170°C at 0.1 mmHg | [1] [2] [3] |

| Density | 0.880 - 0.883 g/mL at 25°C | [1] [2] [3] |

| Refractive Index | 1.4380 - 1.4440 | [1] [2] [5] |

| Flash Point | 139°C - 140°C (284°F) | [1] [2] [4] |

| Purity | Technical grade (90%), 92%, 97% min available | [1] [5] [6] |

| Solubility & Stability | Characteristics | Reference |

|---|---|---|

| Water Solubility | Insoluble (reacts); hydrolyzes slowly in the presence of moisture/water | [1] [2] [4] |

| Other Solubility | Slightly soluble in chloroform | [2] [4] |

| Hydrolytic Sensitivity | High; sensitive to moisture, irreversibly degrading to a siloxane polymer | [2] [3] |

| Stability | Stable, but incompatible with strong oxidizing agents; store in a cool, dry place away from moisture | [2] [4] |

Key Applications and Experimental Considerations

Based on the search results, here are the primary applications and important handling information for researchers.

- Primary Applications: The documented uses for OTMS are in materials science and industrial chemistry rather than pharmacology. Its main function is as a surface modifying agent to create hydrophobic coatings and self-assembled monolayers (SAMs) on inorganic materials like glass, silica, and various metal oxides [3] [5] [4]. It is also used for preparing anti-fog coatings and for protecting historical artifacts from water damage [5] [4].

- Safety and Handling: OTMS is an irritant. The safety data indicates it may cause skin, eye, and respiratory irritation [1] [2] [4]. It is crucial to:

Experimental Workflow for Surface Modification

The following diagram illustrates a generalized experimental workflow for using OTMS to create a hydrophobic surface, based on its described applications.

Diagram 1: A general workflow for creating a hydrophobic surface using OTMS, highlighting key steps from substrate preparation to curing.

Methodology for Key Experiments

The search results do not contain detailed, step-by-step laboratory protocols. However, the following points outline the critical methodological considerations for working with OTMS, inferred from its physical properties and common applications.

- Solution Preparation: Due to its moisture sensitivity, OTMS must be dissolved in anhydrous organic solvents (e.g., toluene, hexane) and handled in an inert atmosphere (e.g., a glove box or under a nitrogen or argon stream) to prevent premature hydrolysis and polymerization [2] [3].

- Substrate Pretreatment: The inorganic substrate (e.g., glass slide, silicon wafer) must be thoroughly cleaned to remove organic contaminants. A common procedure involves treatment with an oxygen plasma or a piranha solution (a mixture of concentrated sulfuric acid and hydrogen peroxide), followed by extensive rinsing with purified water and drying. Warning: Piranha solution is extremely corrosive and must be handled with extreme care.

- Monolayer Formation: The cleaned substrate is immersed in the OTMS solution for a controlled period. The concentration of OTMS and the immersion time are key variables that determine the quality and density of the resulting self-assembled monolayer.

- Post-Treatment (Curing): After deposition, the substrate is typically rinsed with a solvent to remove physisorbed molecules and then heated (cured) at an elevated temperature (e.g., 110-120°C) for a set time to complete the condensation reaction and stabilize the monolayer [4].

- Characterization: The success of the surface modification can be confirmed by measuring the water contact angle, which should significantly increase (often to over 100°), indicating a hydrophobic surface. Other analytical techniques include Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).

References

- 1. , 90%, Tech. 25 mL | Fisher Scientific this compound [fishersci.com]

- 2. | 3069-42-9 this compound [chemicalbook.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. (OTMS) 3069-42-9 | High-Purity Surface... This compound [silicorex.com]

- 5. Silane this compound CAS. 3069-42-9 for Filler... [njsiwin.en.made-in-china.com]

- 6. CAS 3069-42-9 Watson International... This compound [watson-int.com]

how does OTMS form self-assembled monolayers

OTMS SAM Formation Mechanism

The formation of an OTMS monolayer is a multi-step process that occurs at the interface between the OTMS solution and a solid substrate.

- Hydrolysis: OTMS molecules first undergo hydrolysis in the presence of trace amounts of water. The three methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming a reactive silanol (Si-OH) [1].

- Condensation and Surface Bonding: These silanol groups then react with hydroxyl groups (-OH) present on the substrate surface (e.g., silicon, glass, lithium niobate). This condensation reaction forms stable covalent Si-O-Substrate bonds [1].

- Lateral Organization and Island Growth: Once covalently anchored, the long octadecyl (C18) chains interact via van der Waals forces. These intermolecular interactions drive the spontaneous assembly of the molecules into a densely packed, highly ordered two-dimensional quasi-crystal [2]. Atomic Force Microscopy (AFM) studies have shown that this monolayer grows through an island expansion process, where ordered domains nucleate and expand across the surface until a complete monolayer is formed [3].

The diagram below illustrates this multi-step mechanism.

OTMS vs. Chlorosilane SAMs

A critical technical advantage of OTMS is its non-corrosive nature compared to the commonly used octadecyltrichlorosilane (ODTS). The table below summarizes the key differences.

| Feature | OTMS (Octadecyltrimethoxysilane) | ODTS (Octadecyltrichlorosilane) |

|---|---|---|

| Reactive Group | Methoxy (-OCH₃) [3] | Chloro (-Cl) [3] |

| Hydrolysis By-product | Methanol [4] | Hydrochloric Acid (HCl) [3] |

| Impact on Metal Features | Compatible; no etching observed [4] | Etches delicate metal features (e.g., Al) due to HCl [3] [4] |

| Growth Rate & Morphology | Slower growth rate with distinct island morphology [3] | Faster growth [3] |

| Stability | Forms a robust, covalently bound monolayer [1] | Forms a robust monolayer, but formation process is corrosive [3] |

Detailed Experimental Protocol

This protocol outlines the formation of an OTMS SAM on a silicon wafer substrate, based on common laboratory practices inferred from the search results [3] [1].

Materials and Equipment

- Substrate: Silicon wafer (or other hydroxylated surfaces like glass, Ta/Ta₂O₅).

- Chemical: this compound (OTMS).

- Solvents: Anhydrous toluene or a mixture of chloroform and carbon tetrachloride (for optimal water control) [3].

- Cleaning Supplies: Piranha solution (Caution: Highly corrosive!), or oxygen plasma treatment.

- Equipment: Schlenk line or dry nitrogen glove box, immersion tools, vacuum oven.

Step-by-Step Procedure

- Substrate Cleaning and Hydroxylation: Clean the silicon wafer in piranha solution or via oxygen plasma treatment. This step removes organic contaminants and ensures a high density of surface hydroxyl (-OH) groups, which are essential for silane bonding. Rinse thoroughly with high-purity water and ethanol, then dry under a stream of inert gas or nitrogen [1].

- Solution Preparation: In an inert, anhydrous atmosphere (e.g., glove box or using Schlenk techniques), prepare a dilute solution of OTMS (typically in the millimolar range) in anhydrous toluene. The exact concentration can be optimized for specific coverage and growth rate requirements [3] [1].

- Monolayer Formation: Immerse the clean, dry substrate into the OTMS solution. Seal the container to prevent moisture ingress from the atmosphere. The deposition time can vary from several hours to days, influencing the surface coverage and order of the monolayer [3].

- Rinsing and Post-treatment: After deposition, remove the substrate and rinse it thoroughly with anhydrous toluene and then ethanol to remove any physisorbed (physically adsorbed) multilayers or aggregates.

- Curing: Anneal the sample in a vacuum oven at a mild temperature (e.g., 110-120 °C) for a period (e.g., 10-20 minutes). This "curing" step promotes the completion of condensation reactions and enhances the lateral organization and stability of the monolayer [1].

Critical Parameters for a High-Quality OTMS SAM

- Water Content: Precise control of water content is paramount. Too little water inhibits the hydrolysis step, while too much leads to undesirable bulk polymerization of OTMS in solution, resulting in disordered, rough films [3].

- Reaction Time: The average height of islands, surface coverage, and roughness increase with adsorption time. Longer times lead to more complete monolayers [3].

- Temperature: Reactions are typically carried out at room temperature, but the post-formation curing temperature impacts final ordering.

Characterization Techniques and Data

Characterization is crucial for confirming SAM quality, order, and functionality. The following table summarizes key techniques and the quantitative or morphological data they provide for OTMS SAMs.

| Technique | Key Measurable Parameters | Application to OTMS SAMs |

|---|---|---|

| Atomic Force Microscopy (AFM) | Island height, surface coverage, RMS roughness, island morphology [3]. | Directly images island growth; measures island height (~2-3 nm), tracks surface coverage over time, quantifies film roughness [3]. |

| Contact Angle Goniometry | Water contact angle (hydrophobicity) [2]. | Measures advancing/receding water contact angle; a high contact angle (>100°) indicates well-ordered methyl-terminated surface [3]. |

| X-ray Photoelectron Spectroscopy (XPS) | Atomic composition, chemical bonding states (e.g., Si 2p, C 1s), film thickness via photoelectron attenuation [2]. | Confirms presence of Si and C; differentiates between Si-O-Si/C-Si bonds and substrate Si; estimates monolayer coverage [1]. |

| Fourier Transform Infrared Spectroscopy (FTIR) | Molecular vibration modes (e.g., CH₂ stretches), molecular tilt angle [2]. | Positions of CH₂ stretching peaks indicate degree of chain order; low wavenumbers suggest all-trans crystalline packing [1]. |

| Ellipsometry | Film thickness [2]. | Measures monolayer thickness; for a dense OTS/OTMS monolayer, expect ~25-28 Å [1]. |

The experimental workflow from substrate preparation to characterization is summarized in the following diagram.

Conclusion for Researchers

OTMS provides a robust and metal-compatible route to creating highly ordered hydrophobic monolayers. Its primary advantage lies in the non-corrosive formation process, making it indispensable for modifying sensitive devices like surface acoustic wave (SAW) sensors [4]. Success hinges on strict control of water content during formation and the use of proper anhydrous techniques to prevent bulk polymerization.

References

- 1. sciencedirect.com/topics/materials-science/ self - assembled - monolayer [sciencedirect.com]

- 2. sciencedirect.com/topics/engineering/ self - assembled - monolayers [sciencedirect.com]

- 3. (PDF) Controlled growth and formation of SAMs investigated by... [academia.edu]

- 4. - Self compatible with metal surface acoustic... assembled monolayer [pubmed.ncbi.nlm.nih.gov]

Octadecyltrimethoxysilane safety data and hazards

Chemical Identity and Properties

The table below summarizes the key identification and physical property data for Octadecyltrimethoxysilane.

| Property | Value |

|---|---|

| CAS No. | 3069-42-9 [1] [2] |

| Molecular Formula | C₂₁H₄₆O₃Si [1] [2] |

| Molecular Weight | 374.67-374.69 g/mol [1] [2] |

| Appearance | Colorless transparent liquid [1] |

| Boiling Point | 170°C at 0.1 mmHg [1] [2] [3] |

| Density | 0.883 - 0.885 g/mL at 25°C [1] [3] |

| Flash Point | 139 - 140°C (284°F) [1] [2] [3] |

| Refractive Index | 1.438 - 1.44 [1] [2] [3] |

Hazards and Safe Handling

This chemical requires careful handling to prevent irritation. The key hazard and safety information is summarized below.

| Aspect | Description |

|---|---|

| Hazard Classification | Irritant [1] |

| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation [2] | | Risk Phrases | R36/37/38: Irritating to eyes, respiratory system, and skin [1] | | Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection [1] [2]. | | In Case of Eye Contact | Rinse immediately with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice [1] [2]. | | Storage | Store in a cool, dry place away from moisture to prevent hydrolysis [1]. The product may become turbid during storage [2]. |

Overview of General Toxicology Principles

For your in-depth guide, here is an overview of key toxicology testing principles. The following diagram illustrates the workflow for acute oral toxicity testing, which is a fundamental assessment for any chemical.

Workflow for acute oral toxicity testing based on OECD guidelines.

While the search results do not specify the exact toxicological data (like LD50) for this compound, they do reference established OECD guidelines for determining chemical safety [4]. These guidelines provide the experimental protocols you require.

- Test Objectives: The primary goal of acute oral toxicity testing is to identify the dose that causes adverse effects, including mortality. The LD50 (the lethal dose for 50% of the test population) is a classic metric, though modern methods focus more on humane endpoints rather than death [4].

- Key Methodologies: The OECD guidelines describe several validated methods. The Fixed Dose Procedure (OECD 420), for example, uses signs of "evident toxicity" rather than death as an endpoint, making it more humane. Other methods include the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) [4].

- Observed Symptoms: During testing, animals are monitored for clinical signs of toxicity, which can include tremors, convulsions, salivation, lacrimation (tearing), muscle spasms, altered respiration, and loss of righting reflex [4].

- Data Analysis: Historically, LD50 was calculated using methods like Karber's method or the Graphical (Miller and Tainter) method. These use mortality data from groups of animals at different doses to estimate the median lethal dose [4].

Recommendations for Researchers

To build a complete safety profile for this compound, I suggest you:

- Consult the Official SDS: Obtain the most recent Safety Data Sheet (SDS) from a reliable supplier like Fisher Scientific or Gelest. The SDS will contain the most comprehensive toxicological data, including specific LD50 values if available.

- Review Original Guidelines: For detailed experimental protocols, refer to the full text of the OECD Test Guidelines 420, 423, and 425 for acute toxicity studies.

References

ODTMS coating protocol for aluminum alloy corrosion protection

Coating Performance and Experimental Parameters

The following table summarizes key experimental conditions and findings from studies on ODTMS coatings for aluminum alloys.

| Aspect | Details from Research |

|---|---|

| Substrate | Aluminum Alloy (AA2024) [1] |

| Application Method | Dip-coating [1] |

| Key Parameter | Deposition pH can significantly influence performance. A study on a magnesium alloy (ZE41) found pH 5 to be optimal [2]. |

| Performance & Stability | Coatings show initial improvement in corrosion resistance but hydrolyze over time when immersed in water, losing hydrophobicity [1]. Under-layers (e.g., permanganate conversion coating) can improve long-term stability [1]. |

| Common Characterization | Electrochemical Impedance Spectroscopy (EIS), Water Contact Angle, SEM, XPS [2] [1] |

Generalized Experimental Workflow

Based on the gathered literature, here is a common workflow for applying and testing ODTMS coatings. You can use the following diagram to understand the logical sequence of the process.

Coating Stability and Failure Mechanism

A critical finding from the research is the long-term instability of ODTMS coatings in contact with water. The diagram below illustrates the hypothesized degradation mechanism.

Key Considerations for Protocol Development

To design a robust ODTMS coating protocol, you should focus on the following aspects, as the specific details for aluminum alloys are not fully elaborated in the available literature:

- Solution Preparation: The specific concentration of ODTMS, the solvent system (e.g., ethanol/water ratio), hydrolysis time, and catalyst use need to be optimized. The study suggesting optimal performance at pH 5 provides a critical starting point [2].

- Process Control: For dip-coating, control the withdrawal speed and immersion time. For spray-coating, optimize pressure and nozzle distance.

- Curing Process: Determine the appropriate temperature and duration for curing to ensure complete condensation and strong adhesion without damaging the coating.

- Use of Under-layers: Research indicates that the stability of a single ODTMS layer is limited. Consider using an under-layer such as a permanganate conversion coating, BTSE, or a hydrated SiOx layer to significantly improve long-term durability [1].

References

Comprehensive Application Notes and Protocols: Fabrication of Hydrophobic Coatings using n-Octadecyltrimethoxysilane (OTMS)

Chemical Introduction and Fundamental Properties

Octadecyltrimethoxysilane (OTMS), with the CAS number 3069-42-9, is a prominent organosilicon compound widely employed for fabricating hydrophobic surfaces and self-assembled monolayers (SAMs). This chemical possesses a unique molecular structure featuring a long hydrophobic alkyl chain (C₁₈H₃₇) coupled with three hydrolyzable methoxy groups attached to a silicon atom. This structure enables OTMS to serve as an effective silane coupling agent that can bridge inorganic substrates with organic materials, thereby imparting water-repellent characteristics to modified surfaces. [1] [2]

The hydrophobic effect of OTMS originates from its non-polar octadecyl chain, which minimizes hydrogen bonding and shields polar surfaces from interaction with water molecules. When applied to substrates, OTMS creates a non-polar interphase that exhibits remarkable water repellency while maintaining permeability to water vapor. This "breathable" barrier property is crucial for many practical applications as it reduces deterioration at the coating interface associated with entrapped water. Additionally, the trimethoxysilane groups enable covalent bonding to oxide surfaces through hydrolysis and condensation reactions, resulting in durable surface modifications. [3] [4]

Table 1: Fundamental Properties of n-Octadecyltrimethoxysilane (OTMS)

| Property | Specification | Reference |

|---|---|---|

| Chemical Formula | C₂₁H₄₆O₃Si | [1] [2] |

| Molecular Weight | 374.67-374.68 g/mol | [3] [1] |

| Appearance | Colorless transparent liquid | [4] [1] |

| Density | 0.883-0.885 g/mL at 25°C | [3] [4] |

| Boiling Point | 170°C at 0.1 mmHg | [3] [4] |

| Melting Point | 13-17°C | [3] [5] |

| Refractive Index | 1.439 @ 20°C | [3] [4] |

| Flash Point | 140°C (284°F) | [3] [4] |

| Purity | Typically 92-95% (including isomers) | [3] [2] |

Fabrication Methods and Mechanisms

Solution-Phase Deposition

The solution-based deposition of OTMS involves dissolving the silane in appropriate solvents followed by application onto substrates through techniques such as dip-coating, spin-coating, or spray-coating. The hydrolysis of methoxy groups initiates when OTMS comes into contact with moisture, generating silanol groups that subsequently condense to form siloxane linkages (Si-O-Si) with the substrate surface and with adjacent OTMS molecules. This process results in the formation of a polysilsesquioxane network with the hydrophobic alkyl chains oriented outward, creating a water-repellent surface. Research on aluminum alloys has demonstrated that modification with OTMS solutions produces surfaces with excellent superhydrophobic properties and superior corrosion protection compared to shorter-chain silanes. [6]

A critical consideration in solution-phase deposition is the competitive hydrolysis and condensation kinetics, which can be manipulated by adjusting pH, water content, and catalyst concentration. Studies have shown that the formation of high-quality OTMS monolayers is highly dependent on subphase pH, surface pressure, and incubation time. The presence of additives such as methyl stearate can significantly accelerate the hydrolysis and condensation rates by acting as an inert filler molecule that reduces electrostatic repulsion between protonated OTMS intermediates. This approach has been shown to reduce monolayer gelation time from 30 hours to just 30 minutes at optimal OTMS:SME molar ratios. [7]

Solid-State Hydrolysis/Polycondensation

A novel solvent-free strategy for fabricating crystalline superhydrophobic coatings has been developed through solid-state hydrolysis and polycondensation of bulk OTMS under hydrogen chloride/water vapor atmosphere. This single-step process generates coral-like surface morphologies composed of bilayered C₁₈H₃₇SiOₓ–OₓSiC₁₈H₃₇ crystalline structures. The resulting coatings exhibit exceptional water repellency with a contact angle of θA = 152° ± 1 and low hysteresis of △θ = 2° ± 1.1, which translates to remarkable self-cleaning properties. Importantly, these coatings maintain their superhydrophobic characteristics even after prolonged exposure (12 hours) to highly corrosive media including 1 M HCl or NaOH solutions, demonstrating outstanding chemical resistance. [8]

The solid-state method offers significant advantages by eliminating solvents from the coating process, which simplifies fabrication and reduces environmental impacts. The microcrystalline structure formed during this process provides both the necessary surface roughness and low surface energy required for superhydrophobicity. This approach represents a significant advancement in the fabrication of durable hydrophobic coatings for demanding applications where resistance to harsh environments is essential. [8]

Chemical Vapor Deposition (CVD)

The CVD method involves vaporizing OTMS and exposing it to substrate surfaces in a controlled atmosphere, where hydrolysis and condensation reactions occur through interaction with adsorbed water layers. This technique is particularly valuable for creating patterned hydrophobic surfaces when combined with lithographic methods such as nano-imprint lithography (NIL) or high-resolution electron beam lithography (HREBL). The CVD approach enables precise spatial control over OTMS deposition, facilitating the creation of defined hydrophobic regions on substrates. [7]

Research has demonstrated that OTMS patterns created through atmospheric CVD exhibit high hydrophobicity with water contact angles of approximately 109°. These patterned surfaces enable selective deposition of nanoparticles through van der Waals interactions, with gold nanoparticles preferentially adhering to OTMS-functionalized regions rather than bare substrates. This selective deposition capability is valuable for nanotechnology applications, particularly in the fabrication of nanodevices where precise positioning of functional components is required. [7]

Diagram 1: OTMS Coating Mechanism: This diagram illustrates the fundamental chemical process of OTMS coating formation, involving hydrolysis of methoxy groups, substrate activation, and condensation through Si-O bond formation.

Coating Performance and Characterization

Hydrophobicity and Surface Properties

OTMS-based coatings consistently deliver exceptional water repellency across various deposition methods. The solid-state hydrolysis approach produces coatings with contact angles of 152° ± 1 and remarkably low contact angle hysteresis of 2° ± 1.1, indicating true superhydrophobic behavior. Such low hysteresis facilitates the self-cleaning effect where water droplets readily roll off the surface, carrying contaminants with them. The coral-like microcrystalline morphology generated through this process provides both the nano-scale roughness and low surface energy necessary to achieve the Cassie-Baxter state essential for superhydrophobicity. [8]

For CVD-deposited OTMS monolayers on silicon substrates, water contact angles of approximately 109° have been reported, which is consistent with well-organized self-assembled monolayers with densely packed methyl terminals. While lower than the superhydrophobic threshold of 150°, this level of hydrophobicity remains highly effective for many applications and facilitates selective nanoparticle deposition through differential surface interactions. The variation in reported contact angles highlights how deposition methods and resulting surface morphologies significantly influence the final wetting properties of OTMS-coated surfaces. [7]

Chemical and Environmental Stability

The long-term stability of OTMS-based coatings in aqueous environments is a critical consideration for practical applications. Research on OTMS layers applied to polished aluminum alloy (AA2024) via dip-coating has demonstrated gradual decay of water-repellent properties during extended water immersion, attributed to slow hydrolysis of siloxane bonds grafting OTMS to the surface. However, specific processing conditions, particularly deposition in ethanol/water baths for 5 minutes, significantly enhance coating durability. The highest stability was observed for OTMS layers prepared on hydrated MnOx as an under-layer, suggesting that surface pretreatment plays a crucial role in determining coating longevity. [7]

Notably, crystallized superhydrophobic coatings fabricated via solid-state hydrolysis exhibit exceptional chemical resistance, maintaining their superhydrophobic properties even after 12 hours of exposure to highly corrosive media including 1 M HCl or NaOH solutions. This remarkable durability stems from the cross-linked polysilsesquioxane structure and crystalline organization of the alkyl chains, which provide both chemical inertness and thermodynamic stability. Such robust performance in harsh chemical environments significantly expands the potential application range of OTMS-based coatings to include chemical processing, marine, and industrial settings where resistance to aggressive media is required. [8]

Corrosion Protection Performance

OTMS coatings provide excellent corrosion inhibition when applied to metal substrates. Comparative studies on aluminum alloy 6063 have demonstrated that surface modification with OTMS solutions after laser texturing creates superhydrophobic films with outstanding anticorrosive properties. Among various trialkoxysilanes tested, including vinyltrimethoxysilane and octyltriethoxysilane, OTMS-based coatings delivered the best corrosion protection in electrochemical tests and salt spray chambers. The time until the appearance of the first corrosion damage (τcor) reached 32 days in salt spray testing, significantly outperforming other silane treatments. [6]

The exceptional corrosion protection afforded by OTMS coatings derives from their dual protective mechanism: creating a physical barrier that impedes electrolyte penetration to the metal surface, and establishing a superhydrophobic interface that minimizes direct contact with corrosive solutions. The long alkyl chains in OTMS facilitate the formation of densely packed monolayers with fewer defects, thereby enhancing the diffusion pathway for aggressive species like chloride ions. This combination of barrier properties and extreme water repellency makes OTMS an outstanding candidate for corrosion protection coatings in marine, automotive, and aerospace applications. [6]

Table 2: Performance Characteristics of OTMS-Based Hydrophobic Coatings

| Performance Attribute | Results | Test Conditions | Reference |

|---|---|---|---|

| Water Contact Angle | 152° ± 1 | Static contact angle measurement | [8] |

| Contact Angle Hysteresis | 2° ± 1.1 | Dynamic contact angle measurement | [8] |

| Acid Resistance | Maintains superhydrophobicity | 12 h exposure to 1 M HCl | [8] |

| Alkali Resistance | Maintains superhydrophobicity | 12 h exposure to 1 M NaOH | [8] |

| Corrosion Protection | τcor = 32 days | Salt spray test (ASTM B117) | [6] |

| Coating Thickness | ~2-100 nm (monolayers) | Varies with deposition method | [7] |

Diagram 2: Coating Fabrication Workflow: This diagram outlines the generalized workflow for preparing OTMS-based hydrophobic coatings, from substrate selection through method selection to final quality verification.

Detailed Experimental Protocols

Protocol 1: Dip-Coating from Ethanol/Water Solution

This protocol describes a solution-based deposition method for applying OTMS coatings to various substrates, particularly metals such as aluminum alloys. This approach has demonstrated effectiveness in creating hydrophobic surfaces with good corrosion resistance properties. [7] [6]

Materials Required:

- n-Octadecyltrimethoxysilane (OTMS, ≥92% purity)

- Anhydrous ethanol (≥99.8%)

- Deionized water

- Acetic acid or hydrochloric acid (for pH adjustment)

- Substrate (aluminum alloy, glass, silicon wafer, etc.)

- Cleanroom wipes or lint-free cloths

- Nitrogen gas (for drying)

Equipment Required:

- Digital pH meter

- Analytical balance

- Ultrasonic bath

- Dip-coating apparatus (manual or automated)

- Oven capable of maintaining 100-120°C

- Glove box (optional, for controlling humidity)

- Contact angle goniometer

Step-by-Step Procedure:

Substrate Preparation

- Clean substrates thoroughly using appropriate protocols: for metals, start with solvent degreasing (acetone, followed by ethanol) in an ultrasonic bath for 10 minutes each.

- For aluminum alloys, consider alkaline cleaning followed by acid etching to enhance surface hydroxyl density.

- Rinse thoroughly with deionized water and dry under a stream of nitrogen gas.

- For some applications, preliminary surface texturing via laser treatment may be performed to enhance roughness.

Solution Preparation

- Prepare a hydrolysis solution containing ethanol/water (95:5 v/v) mixture.

- Adjust the pH to approximately 4.5-5.0 using acetic acid or dilute HCl to catalyze hydrolysis.

- Add OTMS dropwise to the solution under constant stirring to achieve a final concentration of 1-5% (v/v).

- Continue stirring for 60-90 minutes to allow pre-hydrolysis of methoxy groups.

Dip-Coating Process

- Immerse the prepared substrate into the OTMS solution at a consistent speed of 100-200 mm/min.

- Maintain the substrate in the solution for 5-10 minutes to allow monolayer formation.

- Withdraw the substrate at a controlled speed of 50-100 mm/min to ensure uniform coating deposition.

- For thicker coatings, multiple dip cycles may be employed with intermediate drying steps.

Post-Treatment and Curing

- Air-dry the coated substrate horizontally for 15-30 minutes at room temperature.

- Cure the coating in an oven at 100-120°C for 60-90 minutes to complete condensation reactions.

- Alternatively, room temperature curing for 24 hours may be used for heat-sensitive substrates.

Quality Assessment

- Measure static water contact angles using a goniometer (expected values: 100-115° for smooth surfaces).

- Perform advancing and receding contact angle measurements to determine hysteresis.

- Characterize coating morphology by SEM or AFM to verify surface coverage and structure.

Protocol 2: Chemical Vapor Deposition for Patterned Surfaces

This protocol describes a CVD approach for creating patterned OTMS monolayers on silicon substrates, enabling selective functionalization for nanotechnology applications and nanoparticle deposition. [7]

Materials Required:

- n-Octadecyltrimethoxysilane (OTMS, ≥95% purity)

- Silicon wafers with native oxide layer

- Photoresist or electron-beam resist (for lithographic patterning)

- Developing solutions appropriate for the resist

- Organic solvents (acetone, isopropanol) for cleaning

- Nitrogen or argon gas (carrier grade)

Equipment Required:

- Vacuum chamber with controlled gas inlets

- Hot plate or oven for substrate heating

- Lithography equipment (UV exposure or electron-beam writer)

- Plasma cleaner (optional, for surface activation)

- Contact angle goniometer

- Atomic force microscope

Step-by-Step Procedure:

Substrate Patterning and Preparation

- Clean silicon wafers using standard RCA protocol or piranha solution (Caution: highly oxidative!).

- Pattern the substrate using either:

- Nano-imprint lithography: Press a patterned stamp into resist-coated substrate.

- High-resolution electron beam lithography: Direct-write patterns on resist-coated substrate.

- Develop the resist according to manufacturer specifications to reveal patterned areas.

- Treat substrates with oxygen plasma (optional) to enhance surface hydroxyl density.

CVD Setup and Deposition

- Place the patterned substrate in the CVD chamber.

- Heat the substrate to 80-120°C to promote monolayer formation and reduce physisorption.

- Introduce OTMS vapor into the chamber using a carrier gas (N₂ or Ar) at controlled flow rates.

- Maintain deposition for 2-6 hours, depending on desired monolayer quality and pattern definition.

- Control chamber humidity to optimize the hydrolysis reaction at the surface.

Post-Deposition Processing

- After deposition, purge the chamber with inert gas to remove residual OTMS vapor.

- Anneal the coated substrate at 120-150°C for 30-60 minutes to improve monolayer organization.

- Remove residual resist (if used) with appropriate solvents, leaving patterned OTMS regions.

- Rinse gently with ethanol to remove loosely adsorbed molecules.

Characterization and Validation

- Verify pattern fidelity using optical microscopy or AFM.

- Measure water contact angles on functionalized regions (expected: ~109°).

- Confirm monolayer quality using XPS or FTIR spectroscopy.

- Test selective nanoparticle deposition by immersing in gold nanoparticle solutions.

Troubleshooting and Optimization Guidelines

Successful implementation of OTMS-based hydrophobic coatings requires attention to several critical parameters that influence coating quality and performance. The following guidelines address common challenges and provide optimization strategies:

Incomplete Hydrophobicity: If contact angles are lower than expected, verify substrate cleanliness and surface hydroxylation. Inadequate cleaning leaves contaminants that interfere with OTMS bonding. Ensure proper catalysis of hydrolysis reactions through pH control in solution-based methods (optimal pH 4.5-5.0). Extend hydrolysis time in the deposition solution to ensure complete methoxy group conversion. [7] [6]

Coating Non-Uniformity: For solution-based methods, non-uniform coatings often result from improper withdrawal speeds or solution contamination. Optimize dip-coating parameters using a design of experiments approach. Filter solutions through 0.2 μm filters before deposition to remove particulates. Ensure consistent temperature during deposition and curing steps to minimize convection effects. [7]

Poor Adhesion and Durability: Coating delamination indicates inadequate substrate-coating bonding. Enhance surface activation through plasma treatment or piranha solution etching for silicon/glass substrates. For metals, consider conversion coatings or anodization to create more reactive surfaces. Implement gradual thermal curing cycles (ramping from room temperature to 120°C) to reduce internal stresses. [7] [6]

Slow Monolayer Formation in CVD: If CVD monolayer formation is inefficient, increase substrate temperature (up to 120°C) to enhance surface mobility of OTMS molecules. Optimize carrier gas flow rates to balance OTMS delivery and residence time. Introduce controlled amounts of water vapor (2-5% relative humidity) to promote hydrolysis without causing excessive polymerization. [7]

Applications and Future Perspectives

OTMS-based hydrophobic coatings find utility across diverse fields owing to their exceptional water repellency and tunable surface properties. Current applications span corrosion-resistant coatings for aluminum alloys in aerospace and automotive industries, anti-fogging treatments for optical surfaces, anti-fouling coatings for marine equipment, and hydrophobic barriers for cultural heritage preservation. The ability to create patterned hydrophobic domains through lithography-coupled CVD further enables microfluidic devices, lab-on-chip systems, and specialized sensors where controlled wetting is essential. [4] [6]

Future development directions include enhancing long-term stability in aqueous environments through improved bonding chemistries and multilayer approaches, developing stimuli-responsive coatings where wettability can be modulated by external triggers, and creating self-healing hydrophobic surfaces that can regenerate after physical damage. Combining OTMS with functional nanoparticles could yield multifunctional coatings with added capabilities such as antimicrobial activity, electrical conductivity, or enhanced mechanical robustness. The integration of OTMS chemistry with advanced manufacturing techniques like 3D printing may further expand application possibilities in customized components with precisely controlled surface properties. [8] [7]

Safety and Handling Considerations

OTMS requires careful handling to ensure personnel safety and maintain material integrity. The compound is classified as an irritant (Xi) with risk phrases R36/37/38 indicating irritation to eyes, respiratory system, and skin. Appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coats should be worn during handling. Operations should be conducted in a well-ventilated area or fume hood to prevent inhalation of vapors. [4] [1]

OTMS is moisture-sensitive and undergoes gradual hydrolysis upon exposure to ambient humidity, which can compromise its effectiveness. Storage under inert atmosphere (nitrogen or argon) in sealed containers is essential for long-term stability. The released methanol during hydrolysis presents additional health concerns, requiring monitoring of workplace air quality when processing large quantities. Spills should be contained with absorbent materials and disposed of according to local regulations for silicon-containing compounds. [4] [2]

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. CAS 3069-42-9: this compound | CymitQuimica [cymitquimica.com]

- 3. n- this compound [gelest.com]

- 4. (OTMS) 3069-42-9 | High-Purity Surface... This compound [silicorex.com]

- 5. SIO6645.0 Datasheet - Gelest, Inc.... | GlobalSpec [datasheets.globalspec.com]

- 6. Surface modification of aluminum alloy 6063 with trialkoxysilane solutions [ijcsi.pro]

- 7. Multifaceted Studies on this compound : From Air/Water... [chemicalbook.com]

- 8. Facile fabrication of crystallized superhydrophobic hybrid coatings via... [link.springer.com]

Comprehensive Application Notes and Protocols: OTMS Dip-Coating Method for Self-Assembled Monolayers

Introduction to OTMS and Self-Assembled Monolayers

Octadecyltrimethoxysilane (OTMS) is an organosilane compound widely used for creating hydrophobic self-assembled monolayers (SAMs) on various substrates. These monolayers form spontaneously when surfaces are exposed to OTMS solutions through a process of chemisorption and self-organization [1]. SAMs of OTMS are particularly valuable in biomedical and microfluidic applications due to their ability to modify surface properties and influence biological interactions. The OTMS molecule consists of a long hydrophobic alkyl chain (C18) connected to a trimethoxysilane head group that reacts with hydroxylated surfaces, creating stable covalent bonds with substrates such as silicon, glass, and other oxides [2] [3].

The formation of OTMS SAMs occurs through a two-step process: an initial fast adsorption of molecules onto the substrate surface, followed by a slower organization into a more ordered structure [3]. This self-assembly process is driven by the combination of strong substrate-head group interactions and lateral van der Waals forces between adjacent alkyl chains, which promote the formation of closely packed, ordered domains [3]. The resulting monolayers can significantly alter the characteristics of the original surface, including wettability, chemical resistance, and biocompatibility [4] [5]. For researchers in drug development and biomedical engineering, OTMS SAMs provide a versatile platform for controlling cell-surface interactions, reducing non-specific adsorption, and creating patterned surfaces for advanced diagnostic devices.

Materials and Equipment

Required Chemicals and Substrates

Table 1: Essential chemicals and substrates for OTMS SAM formation

| Category | Specific Items | Specifications/Notes |

|---|---|---|

| Silane Compound | This compound (OTMS) | Purity >95%, store under inert atmosphere |

| Solvents | Anhydrous toluene or hexane | Water content <0.005% to prevent premature hydrolysis |

| Ethanol (absolute) | For cleaning and rinsing steps | |

| Isopropanol | Alternative cleaning solvent | |

| Substrates | Silicon wafers with native oxide | Standard 4-inch or custom sizes |

| Glass slides | Microscope grade, pre-cleaned | |

| Other oxide surfaces | TiO₂, Al₂O₃, etc. | |

| Cleaning Agents | Piranha solution | 3:1 H₂SO₄:H₂O₂ (EXTREME CAUTION) |

| Oxygen plasma | Alternative to piranha etching | |

| UV-ozone cleaner | Surface activation method |

Laboratory Equipment

Table 2: Essential equipment for OTMS dip-coating

| Equipment Category | Specific Items | Purpose/Key Features |

|---|---|---|

| Coating System | Programmable dip coater | Controlled withdrawal speeds (0.1-10 mm/s) |

| Manual immersion setup | Alternative for basic applications | |

| Reaction Environment | Nitrogen glove box | <0.1% humidity for optimal results |

| Sealed immersion containers | With PTFE lids to prevent moisture ingress | |

| Surface Preparation | Plasma cleaner | Surface activation and cleaning |

| UV-ozone system | Surface hydroxylation | |

| Hotplate/oven | Curing and annealing (50-120°C) | |

| Characterization | Contact angle goniometer | Wettability assessment (hydrophobicity) |

| Ellipsometer | Film thickness measurement | |

| AFM | Surface morphology and roughness |

Substrate Preparation Protocols

Surface Cleaning Procedures

Proper substrate preparation is critical for forming high-quality, uniform OTMS monolayers. The surface must be meticulously cleaned and hydroxylated to ensure sufficient silanol groups (Si-OH) are available for covalent bonding with the methoxysilane groups of OTMS [5]. For silicon and glass substrates, begin with a standard cleaning procedure using Hellmanex solution or detergent sonication, followed by thorough rinsing with deionized water. Next, employ one of the following advanced cleaning methods:

Piranha Treatment: Immerse substrates in a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) to hydrogen peroxide (H₂O₂) for 20-30 minutes at room temperature. CAUTION: Piranha solution is extremely aggressive, reacts violently with organic materials, and must be handled with appropriate personal protective equipment (PPE) in a fume hood. After treatment, rinse extensively with deionized water and dry under a stream of nitrogen or inert gas [5].

Oxygen Plasma Treatment: Alternatively, expose substrates to oxygen plasma for 5-10 minutes at medium power (100-300W). This method effectively removes organic contaminants and creates a highly hydrophilic, hydroxylated surface without the safety concerns associated with piranha solution [2].

UV-Ozone Cleaning: Treat substrates for 15-30 minutes in a UV-ozone cleaner. This method is particularly suitable for temperature-sensitive substrates and provides effective surface activation with minimal equipment requirements [1].

Surface Activation and Hydroxylation

Following the cleaning procedure, the substrate surface must be properly hydroxylated to ensure optimal bonding with OTMS molecules. For silicon and glass substrates, the native oxide layer typically provides sufficient silanol groups for SAM formation. However, additional hydroxylation can be achieved by:

Water Vapor Treatment: Expose cleaned substrates to water-saturated atmosphere for 20-40 minutes to enhance surface hydroxyl group density [1].

Chemical Hydroxylation: Treat with dilute hydrogen peroxide or ammonium hydroxide/hydrogen peroxide mixtures to increase surface silanol density, particularly for surfaces with minimal native oxide.

After hydroxylation, substrates should be used immediately for SAM formation or stored in a dry, clean environment to prevent contamination. The effectiveness of surface preparation can be verified by measuring the water contact angle, which should be less than 10° for properly cleaned and hydroxylated surfaces, indicating high hydrophilicity [2].

OTMS Dip-Coating Protocol

Solution Preparation

The OTMS solution preparation requires careful attention to solvent selection and concentration to ensure optimal monolayer formation. OTMS is highly susceptible to hydrolysis and premature polymerization in the presence of moisture, which can lead to inconsistent monolayer quality and particle formation [2] [3]. Follow this standardized procedure:

Work in a controlled humidity environment (<30% RH) or ideally within a nitrogen-filled glove box to minimize moisture exposure.

Prepare a 1-10 mM OTMS solution in anhydrous toluene. For most applications, 5 mM concentration provides optimal balance between formation kinetics and monolayer order. Calculate the required amount using the formula:

- OTMS mass (mg) = (Desired concentration in mM) × (Molecular weight of OTMS: 374.6 g/mol) × (Volume in L)

Alternatively, use anhydrous hexane as solvent, though toluene generally provides better solubility and monolayer organization.

Mix the solution gently by inversion (not shaking) to prevent introduction of moisture or bubble formation.

Use the solution within 2-4 hours of preparation to prevent significant hydrolysis and oligomerization, which compromise monolayer quality.

Dip-Coating Process

The immersion and withdrawal process is critical for determining monolayer quality and uniformity. The following procedure ensures reproducible SAM formation:

Pre-immersion Setup: Ensure the dip-coater is properly calibrated and leveled. Program the withdrawal speed based on desired film characteristics - typically 1-5 mm/s for OTMS SAMs.

Immersion: Slowly immerse the prepared substrate into the OTMS solution at a consistent speed of 2-3 mm/s, ensuring complete submersion without trapping air bubbles.

Dwell Time: Allow the substrate to remain immersed for 12-24 hours at room temperature. While alkanethiol SAMs on gold form within minutes, OTMS on oxide surfaces requires extended formation time for proper organization [3].

Withdrawal: Withdraw the substrate at a controlled, constant speed of 1-5 mm/s. Slower withdrawal speeds (1-2 mm/s) typically yield more ordered monolayers due to better organization during formation.

Initial Drying: After withdrawal, hold the substrate vertically in a clean, dry environment for 1-2 minutes to allow excess solution to drain.

Figure 1: Complete workflow for OTMS SAM formation via dip-coating

Post-Treatment and Curing

Following the dip-coating process, post-treatment steps are essential for completing the SAM formation and enhancing its stability:

Rinsing: Immediately after withdrawal and initial draining, rinse the substrate thoroughly with the same anhydrous solvent used in the solution preparation (toluene or hexane) to remove physisorbed molecules. Follow with a rinse in ethanol or isopropanol to remove residual solvent.

Drying: Dry the substrate under a stream of dry nitrogen gas to ensure complete solvent removal and prevent water condensation on the fresh monolayer.

Thermal Curing: Heat the substrate on a hotplate or in an oven at 60-110°C for 30-60 minutes. This thermal treatment enhances the condensation reaction between adjacent silanol groups and promotes cross-linking within the monolayer, significantly improving its stability and mechanical properties [2].

Optional Solvent Annealing: For improved molecular ordering, some protocols include exposure to solvent vapor (e.g., toluene) during the early stages of thermal treatment.

Quality Control and Characterization

Performance Metrics and Standards

Table 3: Quality control metrics for OTMS SAMs

| Characterization Method | Optimal Results for Quality OTMS SAM | Indications of Poor Quality |

|---|---|---|

| Water Contact Angle | 100-115° [4] [2] | <95° (incomplete coverage) or >120° (multilayer) |

| Ellipsometry Thickness | 2.0-2.5 nm [3] | <1.5 nm (incomplete monolayer) or >3 nm (multilayer) |

| AFM Roughness (RMS) | <0.5 nm over 5×5 μm area | >1 nm (uneven coverage or contamination) |

| XPS Atomic Ratio | Si/C ratio consistent with OTMS stoichiometry | Deviations from expected composition |

| Visual Inspection | Uniform, defect-free appearance | Streaks, spots, or cloudy regions |

Characterization Techniques

Comprehensive characterization is essential for verifying OTMS SAM quality and functionality. The following techniques provide complementary information about the monolayer:

Contact Angle Goniometry: Measure static water contact angles using a sessile drop method. High-quality OTMS SAMs typically exhibit contact angles of 100-115°, indicating the presence of a well-ordered methyl-terminated surface [4] [2]. Lower values suggest incomplete coverage, while higher values may indicate multilayer formation or contamination.

Spectroscopic Ellipsometry: Determine the monolayer thickness using a refractive index of 1.45 for the organic layer. Well-formed OTMS SAMs typically show thicknesses of 2.0-2.5 nm, consistent with a fully extended alkyl chain tilted from the surface normal [3].

Atomic Force Microscopy (AFM): Image the surface topography in tapping mode to assess uniformity and molecular order. High-quality SAMs show root-mean-square (RMS) roughness values below 0.5 nm over 5×5 μm scan areas. Molecular resolution imaging may reveal the ordered lattice of the methyl groups in well-formed monolayers [3].

X-ray Photoelectron Spectroscopy (XPS): Analyze the surface chemical composition, particularly the Si2p and C1s regions. The carbon-to-silicon ratio should correspond to the theoretical value for OTMS (approximately 18:1), and the binding energies should confirm the presence of covalent Si-O-substrate bonds [3].

Fourier Transform Infrared Spectroscopy (FTIR): Use reflection-absorption infrared spectroscopy (RAIRS) to examine the alkyl chain ordering. Well-ordered OTMS SAMs show strong CH₂ stretching vibrations at 2918 cm⁻¹ (asymmetric) and 2849 cm⁻¹ (symmetric), with minimal intensity at 2930 cm⁻¹, which would indicate gauche defects in the alkyl chains [3].

Applications in Biomedical Research

OTMS SAMs create persistently hydrophobic surfaces that influence biological interactions in predictable ways, making them valuable for specific biomedical applications. Understanding the relationship between surface properties and biological responses is crucial for implementing OTMS SAMs effectively in drug development research.

Microfluidic Device Passivation

In microfluidic systems, OTMS SAMs serve as effective passivation layers against certain types of cellular adhesion under specific conditions. Research has demonstrated that OTMS-coated surfaces in microfluidic channels promote cell adhesion leading to restricted flow within a few minutes when exposed to glial cells [4]. This apparently counterintuitive result highlights the cell-type dependent response to hydrophobic surfaces and suggests that OTMS SAMs may be particularly suitable for applications where controlled cell adhesion is desired.

For microfluidic applications, the dip-coating process can be adapted by:

Selective Patterning: Using microcontact printing or photopatterning techniques to create defined OTMS-coated regions within microchannels [1].

Flow-Through Coating: Circulating OTMS solution through fabricated microchannels rather than immersion, ensuring uniform coverage of internal surfaces.

Multilayer Approaches: Combining OTMS with other SAMs in defined regions to create surface energy patterns that direct biological interactions.

Surface Patterning Techniques

Spatially controlled SAM formation enables the creation of surface patterns with defined chemical functionality for advanced assay platforms. OTMS can be patterned using several approaches:

Photopatterning: Expose OTMS SAMs to UV light through a photomask, which cleaves the alkyl chains in illuminated regions. These modified areas can then be back-filled with contrasting functional SAMs to create chemical patterns [1].

Microcontact Printing: Transfer OTMS to specific regions of a substrate using a polydimethylsiloxane (PDMS) stamp, followed by back-filling the unpatterned areas with a different SAM.

Dip-Pen Nanolithography: Directly write OTMS patterns with sub-micrometer resolution using an atomic force microscope (AFM) tip [6] [1].

These patterning approaches are particularly valuable for creating cellular microarrays, protein patterning surfaces, and directed cell adhesion platforms for high-content screening in drug discovery applications.

Troubleshooting and Optimization

Common Issues and Solutions

Table 4: Troubleshooting guide for OTMS SAM formation

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low Contact Angle | Incomplete surface cleaning, insufficient hydroxylation, moisture contamination | Extend cleaning time, verify surface activation, ensure anhydrous conditions |

| Non-uniform Coating | Variable withdrawal speed, substrate contamination, solution aggregation | Use programmed dip-coater, improve cleaning, filter solution before use |

| Multilayer Formation | Excessive concentration, too long immersion, high humidity | Reduce concentration (1-5 mM), optimize immersion time, control humidity |

| Poor Adhesion | Incomplete curing, substrate mismatch, contamination | Increase cure temperature/time, verify substrate compatibility, enhance cleaning |

| Visible Defects | Particulate contamination, solvent impurities, bubble formation | Filter solvents, use cleanroom environment, control immersion speed |

Protocol Optimization Guidelines

Optimizing the OTMS dip-coating process for specific applications requires systematic parameter variation and careful characterization. Consider the following optimization strategies:

Withdrawal Speed Screening: Test speeds between 0.5-10 mm/s to find the optimal value for your specific substrate geometry and desired film properties. Slower speeds typically yield more ordered monolayers but may increase processing time.

Concentration Gradient: Prepare solutions with concentrations ranging from 0.5-20 mM to determine the optimal balance between formation kinetics and monolayer quality.

Immersion Time Series: Evaluate immersion times from 2-48 hours to identify the minimum time required for complete monolayer formation without excessive multilayer development.

Thermal Cure Optimization: Test curing temperatures between 50-150°C and times from 15 minutes to 2 hours to maximize monolayer stability without degrading the organic components.

When optimizing, change only one parameter at a time while keeping others constant to clearly identify effects. Always characterize optimized SAMs using multiple complementary techniques to verify overall quality and functionality.

References

- 1. Photopatterning Self-Assembled Monolayers [sigmaaldrich.com]

- 2. Hydrophobic Thin Films from Sol–Gel Processing [pmc.ncbi.nlm.nih.gov]

- 3. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 4. Surface passivation of a microfluidic device to glial cell adhesion... [pubmed.ncbi.nlm.nih.gov]

- 5. Deposition of Self-Assembled Monolayers ( SAMs ) | SAM Coating [ossila.com]

- 6. Overview - Definition and Various Nanolithography ... Nanolithography [azonano.com]

Application Notes and Protocols: Octadecyltrimethoxysilane Modification of SBA-15 Silica for Adsorption and Drug Delivery Applications

Introduction

Santa Barbara Amorphous-15 (SBA-15) is a highly ordered, mesoporous silica material characterized by its hexagonal pore structure, high surface area (typically ≥550 m²/g), and tunable pore diameter (ranging from 5 to 15 nm) [1] [2] [3]. Its surface is lined with silanol groups (Si–OH), which provide an excellent platform for functionalization with various organosilane compounds, thereby altering its surface properties and expanding its application potential [1] [4].

Functionalization with octadecyltrimethoxysilane imparts hydrophobic character to the SBA-15 surface. This modification is particularly valuable for applications such as the adsorption of organic pollutants and the controlled release of pharmaceutical compounds, as the long alkyl chains can interact strongly with non-polar molecules [5] [4]. These notes detail the protocol for synthesis, characterization, and application of C18-modified SBA-15.

Synthesis and Modification Protocol

Materials

- SBA-15 silica (commercially available or synthesized in-house) [3] [4].

- This compound (∼90% purity) [4].

- Dry Toluene [4].

- Methanol and Deionized Water for washing [4].

Equipment

- Round-bottom flask equipped with a reflux condenser.

- Heating mantle with magnetic stirrer.

- Vacuum filtration setup.

- Oven for drying.

Step-by-Step Modification Procedure

- Preparation of SBA-15: If using commercially available SBA-15, ensure it has been pre-calcined (typically at ~823 K for 6 hours) to remove the organic template. The material should be in a fine, white powder form [3].

- Reaction Setup: In a round-bottom flask, disperse 1.0 g of SBA-15 in 50 mL of dry toluene [4].

- Alkylsilane Addition: Add a stoichiometric excess of This compound (e.g., ~90% pure) to the suspension. The exact volume can be optimized based on the specific surface area and silanol density of the SBA-15 to achieve the desired grafting density [4].

- Grafting Reaction: Heat the mixture to 100 °C with continuous stirring and reflux for 12 to 24 hours under an inert atmosphere to prevent hydrolysis of the methoxy groups by atmospheric moisture. The reaction proceeds via the condensation between surface Si–OH groups and the silane's Si–OCH₃ groups, forming stable Si–O–Si bonds [4].

- Product Isolation: After the reaction, allow the mixture to cool to room temperature. Recover the modified solid by vacuum filtration.

- Washing: Wash the product thoroughly with toluene, followed by methanol, to remove any physisorbed silane molecules [4].

- Drying: Dry the final C18-SBA-15 material in an oven at 60-80 °C for several hours. The material is now ready for characterization and use [4].

The following diagram illustrates the workflow of the modification process and the subsequent confirmation techniques:

Figure 1: Workflow for SBA-15 modification and characterization.

Characterization Methods and Data

Successful modification must be confirmed through a suite of characterization techniques. Key data and their interpretations are summarized below.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy confirms the chemical bonding of the octadecyl group to the silica surface.

- Key Findings:

- Protocol: Prepare a KBr pellet containing a small amount of the pristine and modified SBA-15. Acquire spectra in the range of 4000–400 cm⁻¹. The presence of the aforementioned C-H stretches in C18-SBA-15, which are absent in the parent SBA-15, confirms successful grafting [4].

X-Ray Diffraction (XRD)

XRD is used to verify that the mesoporous structure remains intact after functionalization.

- Key Findings:

- The small-angle XRD patterns of C18-SBA-15 show characteristic Bragg peaks corresponding to the (100), (110), and (200) planes, confirming the retention of the hexagonal mesostructure (p6mm) [4].

- A slight shift in the (100) peak position to a higher angle and a small decrease in the unit cell parameter (a₀) may occur, suggesting a minor contraction of the framework or a reduction in wall thickness due to condensation of silanols [4].

- Protocol: Record small-angle XRD patterns (e.g., 2θ = 0.5°–5°) using Cu Kα radiation. Compare the patterns of SBA-15 before and after modification.

Nitrogen Physisorption Analysis

This analysis assesses changes in textural properties like surface area, pore volume, and pore size after modification.

- Key Findings:

- The BET surface area, pore volume, and pore diameter typically decrease after grafting, as the organic groups coat the inner pore surfaces [4].

- The material should maintain a Type IV isotherm with an H1 hysteresis loop, characteristic of mesoporous materials with cylindrical pores, indicating preservation of the mesostructure [4].

- Protocol: Analyze the materials using N₂ adsorption-desorption at 77 K. Use the BET model for surface area and the BJH model for pore size distribution from the adsorption branch.

Table 1: Typical Textural Properties of SBA-15 Before and After C18 Modification

| Property | Pristine SBA-15 [3] | C18-SBA-15 (Representative Changes) [4] |

|---|---|---|

| BET Surface Area (m²/g) | ≥ 550 | Decreases |

| Pore Volume (cm³/g) | ~1.46 | Decreases |

| Pore Diameter (nm) | 6 - 11 | Slightly reduced |

| Isotherm Type | Type IV | Type IV (maintained) |

Functional Applications

Adsorption of Organic Pollutants

C18-SBA-15 serves as an effective sorbent for the removal of hydrophobic contaminants from water.

- Example: Phthalate Ester Adsorption [4]

- Pollutants: Dimethyl phthalate (DMP) and Diethyl phthalate (DEP).

- Procedure: Conduct dynamic adsorption experiments using a column packed with C18-SBA-15. Pass an aqueous solution of the phthalates through the column and analyze the effluent using HPLC.

- Outcome: The C18-modified material shows significantly higher adsorption capacity for DMP and DEP compared to unmodified SBA-15, due to strong hydrophobic interactions between the alkyl chains and the organic esters.

Drug Delivery and Uptake

The functionalized mesopores are suitable for hosting and controlling the release of pharmaceutical molecules.

- Synergistic Biomaterials [5]: Nitrogen-containing SBA-15 materials (which can include ammonium or pyridinium functionalities, potentially co-grafted with alkyl chains) have demonstrated utility in the uptake and release of pharmaceuticals, as exemplified by the entrapment of the antioxidant quercetin.

- Antibacterial Activity [5]: Materials functionalized with ammonium and pyridinium groups exhibit strong antibacterial activity against pathogens like E. coli and S. aureus. The activity depends on the loading and accessibility of these cationic groups, which can be enhanced by further surface passivation (e.g., trimethylsilylation).

Troubleshooting and Best Practices

- Incomplete Functionalization: Ensure the SBA-15 is fully activated (calcined) and the reaction is performed in strictly anhydrous conditions to prevent premature hydrolysis of the alkoxysilane [4].

- Pore Blocking: Using an excessive amount of silane coupling agent can lead to multilayered grafting or pore blocking, which reduces accessibility. Optimize the silane-to-SBA-15 ratio [4].

- Structure Collapse: SBA-15 is thermally stable, but its structure collapses at temperatures above 750 °C [3]. All thermal treatments should be performed below this threshold.

References

- 1. An overview of ordered mesoporous material SBA - 15 : synthesis... [link.springer.com]

- 2. Santa Barbara Amorphous- - Wikipedia [en.wikipedia.org]

- 3. - SBA - Mesoporous 15 | ACS Material Silica [acsmaterial.com]

- 4. sciencedirect.com/science/article/abs/pii/S138718110700457X [sciencedirect.com]

- 5. Antibacterial nitrogen-containing mesostructured SBA - 15 -type... [pubs.rsc.org]

ODTMS surface treatment for glass hydrophobicity

Introduction to ODTMS and Hydrophobic Glass

Hydrophobic glass, a surface-engineered material that repels water, is achieved by treating common glass with specialized compounds like Octadecyltrimethoxysilane (ODTMS). This organosilane forms a durable, water-repellent monolayer on the glass surface, causing water to bead up and roll off rather than spread out [1]. This property is crucial in applications ranging from self-cleaning laboratory equipment to specialized diagnostic devices where contamination control and minimal maintenance are paramount [2] [3].

The core mechanism involves ODTMS molecules reacting with the hydroxyl groups (-OH) naturally present on a glass surface. This reaction creates strong covalent bonds (Si-O-Si), effectively capping the polar, water-attracting sites and presenting a dense layer of nonpolar, organic methyl groups to the environment. This layer shields the underlying polar glass, drastically reducing its surface energy and making it hydrophobic [1].

Mechanism of Action: The Chemistry of ODTMS Grafting

The process of creating a hydrophobic surface with ODTMS is a two-stage chemical reaction involving hydrolysis and condensation.

- Hydrolysis: The methoxysilane groups (Si-OCH₃) of the ODTMS molecule first react with ambient moisture, converting them into highly reactive silanol groups (Si-OH).

- Condensation: These newly formed silanol groups then condense with the hydroxyl groups on the glass surface, forming stable siloxane bonds (Si-O-Si). Simultaneously, adjacent ODTMS molecules can condense with each other, creating a cross-linked polymeric monolayer.

The resulting surface is covered with long, aliphatic octadecyl (C18) chains. These nonpolar, organic chains are "water-fearing" (hydrophobic) and are responsible for the observed repellency. The quality of this monolayer—its surface coverage, uniformity, and molecular density—directly determines the performance and durability of the hydrophobic coating [1].

The following diagram illustrates this chemical process and the resulting molecular structure on the glass surface.

ODTMS Surface Treatment Protocol